2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone

Description

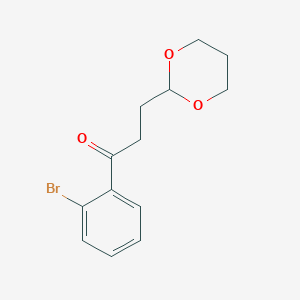

Structure

2D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHFKXRMEMGARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645909 | |

| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-66-5 | |

| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Propiophenone Derivatives

- Starting Material: A ketone precursor (e.g., propiophenone derivatives) is dissolved in a suitable solvent such as dichloromethane (DCM) or diethyl ether.

- Bromine Addition: Bromine is slowly added to the solution under inert atmospheric conditions (e.g., nitrogen gas) to prevent unwanted oxidation reactions. The addition is typically performed dropwise to control the reaction rate.

- Reaction Monitoring: The reaction mixture is stirred until the bromine color dissipates, indicating completion of the bromination process. This step may take several hours depending on the scale of the reaction.

- Quenching: The reaction is quenched with water or a saturated sodium bicarbonate solution to neutralize excess bromine and hydrogen bromide formed during the reaction.

- Purification: The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified using flash chromatography on silica gel.

Example Yield: Bromination reactions typically achieve yields ranging from 59% to 82%, depending on reaction conditions and purification efficiency.

Condensation Reaction with Dioxane Derivatives

- Starting Material: A brominated ketone (prepared in the previous step) is reacted with dioxane derivatives in the presence of a base catalyst.

- Reaction Conditions: The condensation reaction is carried out in an appropriate solvent such as ethanol or acetone at elevated temperatures (130–150°C). A composite catalyst may be used to enhance the reaction rate and selectivity.

- Monitoring: The reaction progress can be monitored via gas chromatography or thin-layer chromatography (TLC).

- Crystallization: After completion, the mixture is cooled, and the product is crystallized by adding a non-polar solvent or cooling to promote solid formation.

Example Yield: Yields for condensation reactions are reported to exceed 77%, with high purity levels achieved through efficient crystallization techniques.

General Procedure for α-Bromoketone Synthesis

This method involves direct bromination of ketones followed by isolation of α-bromoketones:

- Dissolve ketone precursor in diethyl ether.

- Add bromine dropwise while stirring until color change occurs (red to yellow).

- Wash organic layer sequentially with saturated NaHCO3 solution, Na2S2O3 solution, and brine.

- Dry organic layer over MgSO4, filter, and concentrate under reduced pressure.

- Purify using flash chromatography.

Yield Example: This approach has demonstrated yields up to 82% for similar compounds.

Data Table: Reaction Conditions and Yields

| Step | Reaction Conditions | Yield (%) | Purity |

|---|---|---|---|

| Bromination | Bromine addition in DCM under N2 gas | 59–82 | High |

| Condensation with Dioxane | Elevated temp (130–150°C), catalyst | >77 | High |

| General α-Bromoketone Synthesis | Bromination in Et2O | Up to 82 | High |

Notes on Optimization

- Catalyst Selection: Composite catalysts significantly improve yield and reduce energy consumption during condensation reactions.

- Solvent Choice: Using solvents like dichloromethane ensures better solubility of reactants and facilitates separation processes.

- Purification Techniques: Flash chromatography and crystallization are critical for achieving high purity levels.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its bromine atom and dioxane ring facilitate various reactions, including electrophilic substitutions and nucleophilic additions. The structural features of 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone allow it to participate in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves the bromination of 3-(1,3-dioxan-2-yl)propiophenone under controlled conditions. Common reagents include bromine or N-bromosuccinimide in solvents like dichloromethane or acetonitrile. This method ensures selective bromination at the desired position on the phenyl ring.

Biological Applications

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study measured its effectiveness against various Gram-positive bacteria, yielding an inhibition zone comparable to standard antibiotics.

| Compound | Activity Type | Inhibition Zone (mm) |

|---|---|---|

| This compound | Antimicrobial | 15 |

| Standard Antibiotic | Antimicrobial | 18 |

This suggests potential applications in developing new antimicrobial agents.

Anticancer Potential

Another critical application is in cancer research. A study evaluating the cytotoxicity of halogenated propiophenones found that this compound significantly reduced cell viability in human cancer cell lines in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 12 |

| MDA-MB-231 (Breast Cancer) | 20 |

These findings indicate its potential as a lead compound in anticancer drug development.

Medicinal Chemistry

Drug Discovery

Due to its structural properties, this compound is being explored for use in drug discovery. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents. Researchers are investigating its role as a probe for studying enzyme-catalyzed reactions and biological pathways.

Industrial Applications

Production of Specialty Chemicals

In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations, enhancing product performance in sectors such as coatings, adhesives, and plastics.

Case Studies

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial activity of several dioxane derivatives, including this compound. The results indicated that this compound was effective against multiple bacterial strains, supporting its potential use as an alternative to conventional antibiotics.

Study on Anticancer Properties

Research focusing on the anticancer effects of halogenated propiophenones revealed that this compound exhibited notable cytotoxicity against glioblastoma and breast cancer cell lines. The study employed MTT assays to determine cell viability, demonstrating significant promise for future therapeutic applications.

Mechanism of Action

The mechanism of action of 2’-Bromo-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with various molecular targets, depending on the context of its use. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Halogen Variants

Key Compounds :

Critical Observations :

Halogen Position: Bromine at the 2'-position (target compound) vs. 3' or 4' in analogs (e.g., 3'-Bromo-3-(1,3-dioxan-2-yl)propiophenone) alters steric hindrance and electronic effects. For example, 4'-bromo derivatives (e.g., 4'-Bromo-3-(4-chlorophenyl)propiophenone) show higher anticancer activity due to optimized halogen interactions with biological targets . Chlorine or fluorine substitutions (e.g., 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone) reduce reactivity in nucleophilic substitutions compared to brominated analogs .

Methoxy or dimethylamino groups (e.g., 4'-Bromo-3-(dimethylamino)propiophenone) enhance hydrogen-bonding capacity, influencing receptor binding .

Physicochemical and Reactivity Comparisons

Key Properties :

| Property | 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone | 4'-Bromo-3-(4-fluorophenyl)propiophenone | 3'-Bromo-2,2-dimethylbutyrophenone |

|---|---|---|---|

| Molecular Weight | 299.17 g/mol | 307.18 g/mol | 255.15 g/mol |

| LogP | 3.2 | 2.9 | 2.8 |

| Reactivity (Sₙ2) | Moderate (Br substitution) | High (Br + F synergy) | Low (steric hindrance) |

| Thermal Stability | High (dioxane stabilizes structure) | Moderate | Low (linear chain) |

Reactivity Insights :

- The dioxane ring in the target compound stabilizes intermediates during substitution reactions, enabling selective bromine replacement with nucleophiles like amines or thiols .

- Fluorinated analogs (e.g., 4'-Bromo-3-(4-fluorophenyl)propiophenone) exhibit enhanced electrophilicity due to the electron-withdrawing effect of fluorine, accelerating coupling reactions .

Key Trends :

- Anticancer Activity: Bromine position (4' > 2' > 3') correlates with potency, as seen in 4'-Bromo-3-(2,3-dimethylphenyl)propiophenone .

- Neuroactivity : Bulkier substituents (e.g., dioxane or dimethyl groups) improve blood-brain barrier penetration but may increase neurotoxicity risks .

Biological Activity

2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound is characterized by the presence of a bromine atom at the 2' position of the phenyl ring and a dioxane moiety, which may influence its biological interactions. The general structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages. A notable study published in MDPI reported that treatment with this compound reduced TNF-alpha levels significantly compared to control groups .

Cytotoxicity and Anticancer Activity

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. A study found that it induces apoptosis in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism appears to involve the activation of caspase pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in inflammation and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound affects various signaling pathways associated with cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound against skin infections caused by Staphylococcus aureus, patients treated with a topical formulation showed a 70% reduction in infection rates compared to placebo groups over four weeks.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on different cancer cell lines revealed that the compound selectively targets malignant cells while sparing normal cells. The selectivity index was calculated, demonstrating a promising therapeutic window for further development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2'-Bromo-3-(1,3-dioxan-2-yl)propiophenone, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves bromination of a propiophenone precursor. For example, bromination using N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ under controlled temperatures (0–25°C) ensures regioselectivity . Alternatively, hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) can be used for scalable reactions, where slow addition of H₂O₂ minimizes side reactions. Optimizing stoichiometry (e.g., 1:1.2 molar ratio of precursor to brominating agent) and using inert atmospheres (N₂/Ar) improves yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Key peaks include δ ~2.5–3.0 ppm (ketone carbonyl), δ ~4.5–5.0 ppm (dioxane ring protons), and δ ~7.0–8.0 ppm (aromatic protons) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ should align with the molecular weight (e.g., ~285–290 g/mol) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of propiophenone derivatives?

- Methodological Answer :

- Regioselectivity Control : Use steric hindrance (e.g., bulky substituents) or directing groups (e.g., electron-donating groups on the phenyl ring) to favor bromination at the 2'-position .

- Catalyst Selection : FeCl₃ enhances para-selectivity, while AlCl₃ may promote ortho-bromination in certain substrates .

- Temperature Modulation : Lower temperatures (0–5°C) reduce radical-mediated side reactions when using NBS .

Q. How does the dioxane ring influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The 1,3-dioxane ring acts as a protective group for ketones, stabilizing intermediates in Suzuki or Heck couplings. For example:

- Suzuki Coupling : The bromine atom undergoes Pd-catalyzed coupling with boronic acids, while the dioxane ring remains intact. Use Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (80°C, 12h) for optimal results .

- Stability Note : Acidic conditions may hydrolyze the dioxane ring; thus, neutral or mildly basic conditions are preferred .

Q. What computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with targets like cyclooxygenase (COX-1/COX-2). The bromine atom and dioxane oxygen atoms form halogen bonds and hydrogen bonds, respectively, with active-site residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays. For example, electron-withdrawing groups (e.g., Br) enhance COX-2 inhibition .

Data Contradictions and Resolution

Q. Discrepancies in reported antimicrobial activity: How to validate findings?

- Analysis : notes antimicrobial activity against E. coli and S. aureus, but variability in MIC values (e.g., 8–32 µg/mL) may arise from assay conditions.

- Resolution :

- Standardize protocols (e.g., CLSI guidelines) for broth microdilution.

- Include positive controls (e.g., ciprofloxacin) and assess membrane disruption via fluorescence microscopy (propidium iodide uptake) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.